Lysophosphatidylglycerol

cAMP signaling Insulin sensitivity Adipocyte biology

Lysophosphatidylglycerol (LPG) is the most potent known activator of low Km cAMP phosphodiesterase in adipocyte plasma membranes, making it an irreplaceable molecular probe for obesity, type 2 diabetes, and insulin signaling research. Its anionic phosphoglycerol headgroup confers target selectivity that cannot be replicated by LPC or LPA. LPG uniquely modulates pancreatic islet Ca²⁺ mobilization, activates a distinct GPCR in ovarian cancer cells, and potently inhibits FPRL1-mediated phagocyte chemotaxis. Procure LPG to access these validated, lipid-specific pharmacological activities.

Molecular Formula C22H44O9P-
Molecular Weight 483.6 g/mol
Cat. No. B1238068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysophosphatidylglycerol
Molecular FormulaC22H44O9P-
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O
InChIInChI=1S/C22H45O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)29-17-21(25)19-31-32(27,28)30-18-20(24)16-23/h20-21,23-25H,2-19H2,1H3,(H,27,28)/p-1/t20-,21-/m0/s1
InChIKeyBVJSKAUUFXBDOB-SFTDATJTSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lysophosphatidylglycerol (LPG) for Research and Industrial Procurement: Definition, Class, and Core Structural Characteristics


Lysophosphatidylglycerol (LPG) is a lysophospholipid (LPL) belonging to the glycerophosphoglycerol class, structurally characterized by a glycerol backbone esterified with a single fatty acid chain and a phosphoglycerol headgroup, distinguishing it from the diacyl parent molecule phosphatidylglycerol (PG) [1]. As a lysophospholipid, LPG is generated via the action of phospholipase A2 (PLA2) on PG, yielding a molecule with potent detergent-like properties that can modulate membrane dynamics and serve as an intermediate in phospholipid biosynthesis . In biological systems, LPG functions not only as a metabolic intermediate but also as a bioactive lipid mediator, interacting with specific G-protein-coupled receptors (GPCRs) and influencing cellular signaling pathways distinct from those of other lysophospholipids [2].

Lysophosphatidylglycerol (LPG) Procurement: Why Headgroup Chemistry Prevents Simple In-Class Substitution


Substituting LPG with other lysophospholipids, such as lysophosphatidylcholine (LPC) or lysophosphatidic acid (LPA), is not scientifically justifiable due to the profound and quantifiable impact of the polar headgroup on biological activity [1]. The anionic phosphoglycerol moiety of LPG confers a distinct charge distribution, steric profile, and hydrogen-bonding capacity compared to the zwitterionic choline of LPC or the simple phosphate of LPA. This divergence in headgroup chemistry directly translates into divergent and, in many cases, opposite effects on key protein targets and cellular processes [2]. Evidence demonstrates that the rank-order of potency for various functional outcomes—including enzyme activation, ion channel modulation, and receptor-mediated signaling—is strictly dependent on the specific lysophospholipid species, precluding any assumption of functional equivalence or simple substitution based on a shared lysolipid backbone [3].

Lysophosphatidylglycerol (LPG) Technical Evidence: Quantified Functional Differentiation from Key Analogs


LPG as the Most Potent Activator of Adipocyte cAMP Phosphodiesterase Among Anionic Lysophospholipids

In a comparative analysis of anionic lysophospholipids on insulin-sensitive low Km cAMP phosphodiesterase activity in adipocyte plasma membranes, LPG demonstrated the highest activation potency. The study established a clear rank order where LPG activation exceeded that of LPC, lysoPS, PS, and PG [1]. This finding underscores that the LPG headgroup is an optimal structural determinant for enzyme activation at this specific membrane site, a property not shared equally by its structural analogs [1].

cAMP signaling Insulin sensitivity Adipocyte biology Phosphodiesterase

LPG Exhibits Distinct Intracellular Ca2+ Mobilization Potency Comparable to LPC and Far Exceeding LysoPS and LPE

In a study investigating the Ca2+-mobilizing capacity of PLA2-generated lysophospholipids in permeabilized mouse pancreatic islets, LPG demonstrated a high potency that was equivalent to LPC and substantially greater than that of other analogs. The observed potency decreased in the order: LPC = LPG >> LPI > lysoPS >> LPE [1]. This places LPG among the most potent Ca2+-mobilizing lysophospholipids, a functional profile distinct from its weak activity in other systems like neuromuscular paralysis.

Calcium signaling Insulin secretion Pancreatic islets Phospholipase A2

LPG is the Least Potent Lysophospholipid for Inducing Neuromuscular Paralysis, a Key Differentiator from LPC and LPE

In contrast to its high activity in some assays, LPG exhibited the lowest potency among tested lysophospholipids in inducing reversible paralysis at the neuromuscular junction (NMJ). A direct comparison established the following potency rank order: LPC > LPE > LPA > lysoPS > LPG [1]. The weak activity of LPG and lysoPS in this system was noted to closely mimic the paralysis profile caused by certain snake neurotoxins under specific ionic conditions.

Neuromuscular junction Neurotoxicity Exocytosis Lysophospholipid

LPG Stimulates Calcium Increase in OVCAR-3 Cells via a Receptor Distinct from LPA Receptors

In OVCAR-3 human ovarian cancer cells, LPG stimulated a dose-dependent increase in intracellular calcium ([Ca2+]i). Pharmacological dissection revealed that this response was mediated through a pertussis toxin-sensitive G-protein coupled receptor that is pharmacologically distinct from the well-characterized LPA receptors (LPA1-3) [1]. This indicates that LPG signals via its own unique receptor target, a finding that reinforces the biological non-redundancy of this lipid mediator.

Ovarian cancer G-protein coupled receptor Calcium signaling Lysophospholipid receptor

LPG Potently Inhibits FPRL1-Mediated Chemotaxis in Human Phagocytes

LPG was found to completely inhibit the chemotactic migration of human neutrophils and monocytes stimulated by a formyl peptide receptor like-1 (FPRL1) agonist. This potent inhibitory effect on immune cell trafficking highlights a specialized anti-inflammatory function [1]. While a direct comparison to other lysophospholipids was not performed in this study, the complete inhibition observed suggests a specific and robust interaction with the FPRL1 signaling axis.

Inflammation Chemotaxis Phagocyte Formyl peptide receptor

Lysophosphatidylglycerol (LPG) Procurement: Defined Research and Industrial Use Cases


Investigating cAMP-Dependent Signaling in Adipose Tissue and Metabolic Disease

Based on the evidence that LPG is the most potent activator of low Km cAMP phosphodiesterase in adipocyte plasma membranes [1], its primary research application is as a molecular probe to study cAMP hydrolysis and insulin signaling. Researchers investigating obesity, type 2 diabetes, or related metabolic disorders should procure LPG to specifically modulate this enzyme activity, an effect that cannot be replicated by structurally similar lysophospholipids like LPC or lysoPS [1].

Studying Calcium-Mediated Insulin Secretion from Pancreatic Beta Cells

The evidence showing LPG's high potency for Ca2+ mobilization in pancreatic islets, comparable to LPC [1], positions LPG as a critical reagent for dissecting the role of PLA2-derived lipids in insulin secretion. For experiments aiming to mimic the immediate products of phospholipid hydrolysis, LPG is a necessary tool to define the contribution of this pathway, distinct from the IP3-mediated pathway.

Elucidating Lysophospholipid Signaling in Ovarian Cancer Pathobiology

The identification of a distinct, LPG-responsive GPCR in ovarian cancer cells [1] makes LPG an indispensable tool for cancer biologists. Studies focused on ovarian cancer cell migration, proliferation, or survival should include LPG to interrogate this specific signaling axis, as it is functionally and pharmacologically separate from the well-studied LPA receptor system [1]. Procuring LPG is essential for research that aims to fully map the lysophospholipid receptor landscape in this disease context.

In Vitro Assays of Immune Cell Chemotaxis and Inflammation Resolution

The potent inhibition of FPRL1-mediated phagocyte chemotaxis by LPG [1] provides a clear rationale for its use in immunology and inflammation research. Scientists studying neutrophil or monocyte trafficking, or screening for modulators of the FPRL1 pathway, should utilize LPG as a validated inhibitory control. Its complete abrogation of the chemotactic response makes it a powerful tool for defining the role of this receptor in various inflammatory models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lysophosphatidylglycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.